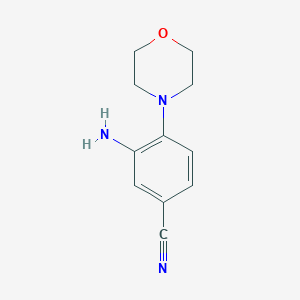

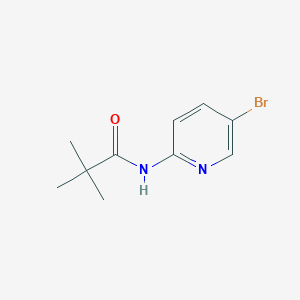

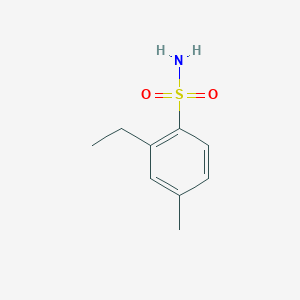

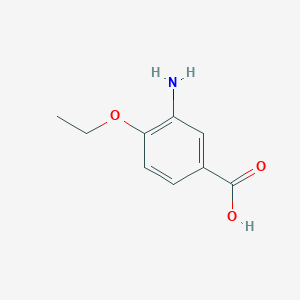

![molecular formula C9H5ClF3NS B180045 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole CAS No. 110704-50-2](/img/structure/B180045.png)

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole

概要

説明

“2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are recognized to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR, and GCMS) techniques .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” can be found in databases like PubChem .科学的研究の応用

1. Antifungal Agrochemicals

- Application Summary : 2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole derivatives have been synthesized and used as potential antifungal agrochemicals .

- Methods of Application : These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides . The synthesis was carried out in an environmentally friendly manner, using water as the reaction medium .

- Results : The potential fungicides were tested against a panel of phytopathogenic fungi, with many of them showing a significant improvement compared to the non-oxidized analogues and the commercial antifungal Captan . The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .

2. Trifluoromethylation

- Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” could potentially be used in these areas due to its trifluoromethyl group.

- Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in trifluoromethylation are not detailed in the source .

- Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in trifluoromethylation .

3. Trifluoromethyl Ketones

- Application Summary : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This suggests that “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” could potentially be used in these areas due to its trifluoromethyl group.

- Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in the synthesis of TFMKs are not detailed in the source .

- Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in the synthesis of TFMKs .

4. Fluorescent Probe

- Application Summary : A novel and effective fluorescent probe, 2- (benzo [d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .

- Methods of Application : BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .

- Results : The limit of detection of the fluorescent assay was as low as 32.6 nM Cys . This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .

5. Synthesis of Diverse Benzo[d]thiazole Derivatives

- Application Summary : An efficient procedure for the synthesis of diverse benzo[d]thiazole derivatives has been developed via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols .

- Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in this synthesis are not detailed in the source .

- Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in this synthesis .

6. Radical Trifluoromethylation

- Application Summary : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals and materials . This suggests that “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” could potentially be used in these areas due to its trifluoromethyl group.

- Methods of Application : The specific methods of application for “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in radical trifluoromethylation are not detailed in the source .

- Results : The source does not provide specific results or outcomes for the use of “2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole” in radical trifluoromethylation .

将来の方向性

特性

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVSSVCXGNALAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。